N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that features a triazole ring, a piperidine ring, and a cyclohexyl group. The triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is tubulin , a protein that is crucial for cell division . Tubulin forms the microtubules of the cell’s cytoskeleton, providing structure and shape to cells and playing a key role in mitosis .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process necessary for the formation of the mitotic spindle during cell division . As a result, the compound can induce cell cycle arrest at the sub-G1 and G2/M phase .
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the normal cell cycle, leading to apoptosis , or programmed cell death . This is particularly significant in rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in the induction of apoptosis in cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . The clonogenic assay revealed that the compound inhibits colony formation in cells in a concentration-dependent manner .
Biochemical Analysis
Biochemical Properties
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been shown to exhibit significant binding affinity to Heat shock protein 90 (HSP90), a molecular chaperone . The nature of these interactions involves both hydrogen bond and hydrophobic interactions .
Cellular Effects
In terms of cellular effects, this compound has been observed to induce apoptosis in BT-474 cells . It influences cell function by inducing cell cycle arrest at the sub-G1 and G2/M phase .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the colchicine binding site of tubulin . This binding interaction leads to inhibition of tubulin polymerization, which in turn disrupts the formation of microtubules, a key component of the cell’s cytoskeleton .
Temporal Effects in Laboratory Settings
It has been observed to exhibit significant cytotoxicity towards BT-474 cells over time .
Metabolic Pathways
Given its interaction with HSP90, it may influence pathways associated with protein folding and degradation .
Subcellular Localization
Given its interaction with tubulin, it is plausible that it may localize to areas of the cell where microtubules are abundant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves the use of “click” chemistry, a method known for its efficiency and selectivity . The process generally starts with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the cyclohexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale implementation of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various triazole derivatives, while substitution reactions can introduce different functional groups to the piperidine ring .
Scientific Research Applications
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
- **1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Uniqueness
N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is unique due to its specific combination of a triazole ring, a piperidine ring, and a cyclohexyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDXBGIPKICTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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